molecular formula C11H11NO3 B13568357 (S)-2-Acrylamido-2-phenylacetic acid

(S)-2-Acrylamido-2-phenylacetic acid

Cat. No.: B13568357
M. Wt: 205.21 g/mol
InChI Key: CAPGRIWPEZQFOH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Acrylamido-2-phenylacetic acid (CAS 1604452-05-2) is a chiral, high-value biochemical building block with a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 . This compound features a phenyl group and an acrylic acid moiety on a chiral center, making it a versatile intermediate for organic synthesis and pharmaceutical research. Its structure suggests potential as a key precursor in the development of chiral ligands, specialized monomers for polymer science, and advanced pharmaceutical intermediates. Compounds with acrylamido functional groups are known for their utility in creating hydrogels, functional polymers, and smart materials due to their high reactivity and thermal stability . Furthermore, the phenylacetic acid component is a structure of interest in biological systems; for instance, phenylacetic acid itself is a known catabolite of phenylalanine and has been studied as a signaling molecule in bacterial stress response pathways . Researchers can leverage this chiral compound in asymmetric synthesis, medicinal chemistry, and material science applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2S)-2-phenyl-2-(prop-2-enoylamino)acetic acid

InChI

InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

CAPGRIWPEZQFOH-JTQLQIEISA-N

Isomeric SMILES

C=CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Significance of Chiral Acrylamido Compounds in Asymmetric Synthesis

Chiral acrylamido compounds are a class of molecules that have demonstrated considerable utility in the field of asymmetric synthesis. The presence of a chiral center in proximity to the polymerizable acrylamido group allows for the transfer of stereochemical information during chemical transformations, making these compounds valuable as both monomers for chiral polymers and as intermediates in the synthesis of enantiomerically pure substances. wiley.comgoogle.com

The acrylamido group itself is a versatile functional group that can participate in a variety of polymerization techniques, including controlled/"living" radical polymerization methods like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. rsc.org This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. When the acrylamido monomer is chiral, the resulting polymer can exhibit unique chiroptical properties and may have applications in areas such as chiral recognition and separation. rsc.org

Furthermore, the amide linkage in acrylamido compounds provides a degree of rigidity and can participate in hydrogen bonding, which can influence the secondary structure of polymers and the transition states of reactions in which they are involved. The stereochemistry of the chiral center can direct the approach of reagents in a synthesis, leading to the preferential formation of one enantiomer over the other.

Historical Context of α Amino Acid Derivatives in Organic Chemistry

The study of α-amino acid derivatives has a rich history in organic chemistry, dating back to the early investigations into the structure of proteins. Phenylglycine, the parent amino acid of (S)-2-Acrylamido-2-phenylacetic acid, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. nih.gov Its synthesis was first reported in the late 19th and early 20th centuries, with methods such as the Strecker synthesis from benzaldehyde (B42025) being established early on. orgsyn.org

Historically, derivatives of α-amino acids have been crucial in the development of peptide chemistry and in understanding the relationship between molecular structure and biological activity. The modification of the amino and carboxyl groups of α-amino acids has led to the creation of a vast array of compounds with diverse applications. For instance, N-acylation, the process of adding an acyl group to the nitrogen atom of the amino group, has been a common strategy to protect the amino group during peptide synthesis and to create new molecules with tailored properties. chemrxiv.org

The introduction of polymerizable groups, such as the acryloyl group in this compound, represents a more modern development in the field. This functionalization allows for the incorporation of the chiral α-amino acid scaffold into polymeric materials, opening up new avenues for the creation of functional and stimuli-responsive materials. researchgate.netresearchgate.net

Reactivity and Mechanistic Studies of S 2 Acrylamido 2 Phenylacetic Acid

Reactivity of the Acrylamido Moiety

The acrylamido moiety is an α,β-unsaturated carbonyl system, which dictates its primary modes of reactivity. The electron-withdrawing nature of the adjacent amide group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature is central to its participation in Michael additions, polymerization, and cycloaddition reactions.

Michael Addition Reactions

The polarized double bond of the acrylamido group makes it an excellent Michael acceptor. In the Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. This conjugate addition is a versatile method for carbon-carbon and carbon-heteroatom bond formation.

Common Michael donors for acrylamides include soft nucleophiles such as thiolates, amines, and enolates. The reaction is typically catalyzed by a base, which serves to generate the active nucleophile. For instance, the thia-Michael addition involves the addition of a thiol to the activated alkene. Studies on similar substrates have shown that the rate of Michael additions is dependent on the electrophilicity of the acceptor; for example, acrylates tend to react faster than acrylamides due to the relative electron-donating character of the nitrogen atom compared to the oxygen atom in the ester. encyclopedia.pub The reaction of nucleophilic secondary amines with asymmetric divinyl compounds has been shown to preferentially occur at acrylate (B77674) and acrylamide (B121943) units. scispace.com

The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. The stereochemistry of the parent molecule's chiral center at the α-position can influence the stereochemical outcome of the Michael addition, potentially allowing for diastereoselective transformations.

Table 1: Representative Conditions for Michael Addition to Acrylamide-type Substrates This table is based on data for analogous, not identical, compounds to illustrate typical reaction parameters.

Michael DonorMichael Acceptor TypeCatalyst/SolventKey FindingsReference
CysteamineAcrylamide CopolymerpH-dependent (aqueous)Reaction follows second-order rate laws; rate is sensitive to pH and steric hindrance. nih.gov
DiethylamineAcrylamide-methacrylateAcOH / ChloroformAddition is highly selective to the acrylamide moiety over the methacrylate. scispace.com
ThiolAcrylamideBase or PhosphineAddition rate is generally lower for acrylamides than for acrylates. encyclopedia.pub

Polymerization Behavior and Controlled Radical Polymerization

The vinyl group in (S)-2-Acrylamido-2-phenylacetic acid allows it to function as a monomer in polymerization reactions. Acrylamide and its derivatives are well-known to undergo free-radical polymerization to produce high molecular weight polymers. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as potassium persulfate or AIBN. itu.edu.trnih.gov The resulting polymers, poly(this compound), would feature a chiral carboxylic acid pendant group on each repeating unit, making them potentially useful as chiral stationary phases, stimuli-responsive hydrogels, or functional materials.

To achieve polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are employed. sci-hub.se Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) could be applied to this monomer. These techniques rely on a dynamic equilibrium between active, propagating radical species and dormant species, allowing for simultaneous chain growth while keeping the concentration of chain-terminating radicals low. researchgate.net The direct polymerization of monomers containing acidic protons, such as acrylic acid, has been successfully achieved using CRP, suggesting that this compound could be polymerized in a controlled fashion, possibly requiring specific solvents or pH adjustments to manage the carboxylic acid functionality. sci-hub.seresearchgate.net

Table 2: Conditions for Controlled Radical Polymerization of Acrylamide-related Monomers This table summarizes findings for analogous monomers to suggest potential polymerization strategies.

MonomerPolymerization MethodInitiator/Catalyst/CTASolventReference
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)Quasi-living Radical Polymerization[Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6DMF mdpi.comrepositorioinstitucional.mx
Acrylamide / AMPSFree-Radical CopolymerizationPotassium Persulfate (KPS)Water itu.edu.tr
Acrylic AcidRAFT PolymerizationDDMAT (trithiocarbonate)Water/t-butanol researchgate.net
Various AcrylatesVisible Light Mediated CRPfac-[Ir(ppy)3]DMF sci-hub.se

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The electron-deficient double bond of the acrylamido group can participate as the 2π-electron component (the dienophile) in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. masterorganicchemistry.com For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups, a condition met by the amide and carboxylic acid functionalities in this compound. libretexts.org

The reaction would involve the combination of the acrylamide dienophile with a conjugated diene (the 4π-electron component) to form a six-membered ring. masterorganicchemistry.com The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is transferred to the product. masterorganicchemistry.com The chiral center already present in the molecule could direct the facial selectivity of the diene's approach, leading to a diastereoselective outcome. Other cycloadditions, such as [2+2] photocycloadditions to form four-membered rings, are also possibilities for α,β-unsaturated systems, although these often require photochemical activation. libretexts.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry. It serves as a precursor to a wide array of other functionalities through nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. jackwestin.com

Esterification and Amidation Reactions

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. A common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgopenstax.org The reaction is an equilibrium process, and removal of water or use of excess alcohol can drive it to completion. libretexts.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct reaction is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgnih.gov Therefore, the carboxylic acid is typically activated first. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to a more reactive derivative, such as an acid chloride. jackwestin.com Studies on the direct amidation of phenylacetic acid derivatives have shown that catalysts like NiCl₂ can facilitate the reaction with good yields, with the steric and electronic properties of substituents on the phenyl ring influencing the reaction's efficiency. nih.gov

Table 3: NiCl₂-Catalyzed Amidation of Phenylacetic Acid Derivatives with Benzylamine Data from a study on phenylacetic acid, a close structural analog, illustrating the effect of substituents. nih.gov

Phenylacetic Acid SubstituentReaction Time (h)Yield (%)
None2095
4-Methoxy2092
4-Chloro2096
2-Chloro2052

Formation of Anhydrides and Acid Chlorides

To increase the electrophilicity of the carboxyl carbon for nucleophilic attack, the carboxylic acid is often converted into more reactive derivatives like acid chlorides or acid anhydrides.

Acid chlorides are among the most reactive carboxylic acid derivatives and are synthesized by replacing the -OH group with a chlorine atom. libretexts.org This is commonly accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). chemguide.co.uk The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.orgchemguide.co.uk The conversion of 2-azido-2-phenylacetic acid, a very close structural analog, to its corresponding acid chloride using thionyl chloride has been reported, demonstrating the feasibility of this transformation. prepchem.com

Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this typically requires high temperatures. openstax.org A more common laboratory method is to react a carboxylate salt with an acid chloride. jackwestin.com This can be used to form either symmetric anhydrides (from two identical carboxylic acid molecules) or mixed anhydrides.

Stereochemical Integrity and Epimerization Studies

The stereochemical stability of the chiral center in this compound is a critical factor in its application in asymmetric synthesis. However, a comprehensive review of the current scientific literature reveals a notable absence of specific studies focused on the stereochemical integrity and epimerization of this particular compound.

Retention of Configuration under Various Reaction Conditions

There is currently no available research data detailing the retention of configuration of this compound under various reaction conditions. While the principles of stereochemistry would suggest that reactions not directly involving the chiral center should proceed with retention of configuration, empirical evidence from studies on this specific molecule is lacking. Factors such as solvent polarity, temperature, and the nature of reagents could potentially influence the stereochemical outcome, but dedicated studies are required to establish these relationships for this compound.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms, transition states, and conformational preferences of molecules. However, the application of these methods to this compound appears to be an unexplored area of research.

DFT Studies on Transition States

A thorough search of computational chemistry literature indicates that there are no published Density Functional Theory (DFT) studies on the transition states of reactions involving this compound. Such studies would be instrumental in predicting reaction pathways, understanding activation energies, and explaining observed stereochemical outcomes. The absence of this data highlights a significant gap in the understanding of the reactivity of this molecule from a theoretical perspective.

Applications of S 2 Acrylamido 2 Phenylacetic Acid in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Analogs

There is no specific information available in the public domain detailing the incorporation of (S)-2-Acrylamido-2-phenylacetic acid into natural product analogs. In principle, its chiral phenylacetic acid backbone could mimic subunits of various natural products. The acrylamide (B121943) group would allow for its polymerization or for Michael additions, enabling its integration into larger, complex molecules.

Synthesis of Chiral Pharmaceuticals and Agrochemicals (excluding clinical data)

No specific examples of the use of this compound in the synthesis of chiral pharmaceuticals or agrochemicals have been identified in the available literature. Chiral phenylacetic acid derivatives are known components of some active pharmaceutical ingredients. The "(S)" configuration is crucial for the biological activity of many drugs. Therefore, this compound could potentially serve as a chiral synthon in the development of new therapeutic agents or crop protection chemicals.

Role in Polymer Science and Materials Chemistry

The acrylamido and phenylacetic acid moieties suggest that this compound could be a monomer for the creation of functional and chiral polymers. Research on similar acrylamide-based monomers, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), shows a wide range of applications in polymer science, although direct analogues for the phenylacetic acid derivative are not described.

Synthesis of Chiral Polymers and Copolymers with Defined Stereoregularity

The polymerization of a chiral monomer like this compound would be expected to yield chiral polymers. The stereochemistry of the resulting polymer would be influenced by the polymerization conditions. While no studies on the stereoregularity of poly(this compound) have been found, research on other chiral monomers indicates that controlling the tacticity (the stereochemical arrangement of the chiral centers along the polymer chain) is a key area of investigation for creating materials with specific optical or recognition properties.

Application in Supramolecular Assembly and Self-Healing Materials

The phenyl and carboxylic acid groups in this compound suggest potential for its use in supramolecular chemistry. These groups can participate in hydrogen bonding and π-π stacking interactions, which are key drivers for self-assembly. However, no specific research on the supramolecular assembly of polymers derived from this monomer has been reported.

Similarly, the principles of self-healing materials often rely on reversible bonds, such as hydrogen bonds. While polymers containing carboxylic acid groups have been investigated for self-healing applications, there is no specific data on materials incorporating this compound.

Development of Responsive Polymer Systems

The carboxylic acid group in the monomer imparts a pH-responsive character. In its polymerized form, changes in pH would alter the protonation state of the carboxylic acid groups, leading to conformational changes in the polymer chains. This could result in swelling or shrinking of hydrogels made from this monomer, a characteristic of responsive ("smart") polymer systems. While this behavior is well-documented for other poly(acrylic acid) derivatives, specific studies on polymers from this compound are absent from the literature.

Derivatives and Analogs of S 2 Acrylamido 2 Phenylacetic Acid

Modifications at the Phenyl Ring

The aromatic phenyl ring of (S)-2-Acrylamido-2-phenylacetic acid serves as a prime target for structural variation through electrophilic aromatic substitution and other synthetic methodologies. These modifications can significantly influence the molecule's electronic properties, steric profile, and potential interactions with biological targets.

Halogenation and Alkylation

The introduction of halogen atoms or alkyl groups onto the phenyl ring can be achieved through various synthetic methods. Halogenation, typically occurring at the para position due to the directing effect of the substituted glycine (B1666218) moiety, can be accomplished using standard electrophilic halogenating agents. While direct halogenation of N-acryloyl-phenylglycine is not extensively documented, related transformations on phenylglycine derivatives suggest the feasibility of such reactions. For instance, the chlorination of phenylacetic acid and its para-substituted analogues has been achieved with high selectivity at the α-position, but electrophilic aromatic substitution is a competing pathway that can be controlled by reaction conditions. unimi.it

Alkylation of the phenyl ring can be approached through Friedel-Crafts reactions. However, the presence of the deactivating acrylamido and carboxylic acid groups can make these reactions challenging. Alternative strategies might involve the use of pre-functionalized phenylglycine derivatives where the alkyl group is already in place before the introduction of the acrylamido group.

Table 1: Examples of Halogenated and Alkylated Phenyl Ring Derivatives

Derivative NameModificationPotential Synthetic Route
(S)-2-Acrylamido-2-(4-chlorophenyl)acetic acidpara-Chloro substitutionElectrophilic chlorination of this compound
(S)-2-Acrylamido-2-(4-bromophenyl)acetic acidpara-Bromo substitutionElectrophilic bromination of this compound
(S)-2-Acrylamido-2-(p-tolyl)acetic acidpara-Methyl substitutionAcryloylation of (S)-2-amino-2-(p-tolyl)acetic acid
(S)-2-Acrylamido-2-(4-ethylphenyl)acetic acidpara-Ethyl substitutionAcryloylation of (S)-2-amino-2-(4-ethylphenyl)acetic acid

Introduction of Electron-Withdrawing/Donating Groups

The electronic nature of the phenyl ring can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). EWGs, such as nitro or cyano groups, can be introduced via electrophilic aromatic substitution reactions like nitration. Conversely, EDGs, such as methoxy (B1213986) or amino groups, can also be installed using appropriate synthetic methods, often starting from a substituted aniline (B41778) or phenol (B47542) derivative which is then elaborated into the desired N-acryloyl phenylglycine structure. The presence of these groups can influence the acidity of the carboxylic acid and the reactivity of the acrylamide (B121943) double bond. For instance, N-phenylglycine derivatives with electron-withdrawing substituents in the para position have been synthesized and studied. google.com

Table 2: Phenyl Ring Derivatives with Electron-Withdrawing and Electron-Donating Groups

Derivative NameGroup TypePotential Synthetic Route
(S)-2-Acrylamido-2-(4-nitrophenyl)acetic acidElectron-WithdrawingNitration of this compound
(S)-2-Acrylamido-2-(4-cyanophenyl)acetic acidElectron-WithdrawingSandmeyer reaction on an amino-substituted precursor
(S)-2-Acrylamido-2-(4-methoxyphenyl)acetic acidElectron-DonatingAcryloylation of (S)-2-amino-2-(4-methoxyphenyl)acetic acid
(S)-2-Acrylamido-2-(4-aminophenyl)acetic acidElectron-DonatingReduction of the corresponding nitro derivative

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with altered polarity, solubility, and biological properties.

Amides and Esters of this compound

The carboxylic acid can be readily converted into amides and esters using standard coupling reactions. Amide formation can be achieved by reacting the parent acid with a primary or secondary amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). amazonaws.com This approach allows for the introduction of a wide array of substituents at the amide nitrogen.

Esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic catalysis or by using activating agents. The synthesis of esters of N-acryloyl amino acids has been reported through the reaction of the amino acid ester with acryloyl chloride. nih.gov

Table 3: Amide and Ester Derivatives

Derivative NameFunctional GroupReactants for Synthesis
(S)-N-Benzyl-2-acrylamido-2-phenylacetamideAmideThis compound and Benzylamine
(S)-N,N-Diethyl-2-acrylamido-2-phenylacetamideAmideThis compound and Diethylamine
(S)-Methyl 2-acrylamido-2-phenylacetateEsterThis compound and Methanol
(S)-Ethyl 2-acrylamido-2-phenylacetateEsterThis compound and Ethanol

Reduction to Alcohols and Amines

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting amino alcohol, (S)-2-acrylamido-2-phenylethanol, is a chiral building block that can be used for further synthetic elaborations. The reduction of N-protected α-amino acids to the corresponding amino alcohols is a well-established procedure. orgsyn.org

Further reduction or alternative synthetic strategies could potentially lead to the corresponding amine, although this transformation is less common directly from the carboxylic acid in the presence of an amide.

Structural Analogs with Modified Acrylamido Moieties

Modification of the acrylamido group itself provides another avenue for creating structural analogs. These changes can affect the reactivity of the vinyl group in polymerization or Michael addition reactions, as well as the conformational properties of the molecule.

One of the most studied structural analogs is 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS). This commercially available monomer shares the acrylamido core but replaces the phenylacetic acid moiety with a methylpropanesulfonic acid group. google.comgoogle.com The synthesis of AMPS involves the reaction of acrylonitrile, isobutene, and fuming sulfuric acid. google.com The high water solubility and anionic character imparted by the sulfonic acid group have made AMPS and its polymers useful in a variety of applications. itu.edu.trnih.gov

Other modifications could include substitution on the vinyl group (e.g., methacrylamido or crotonamido derivatives) or on the amide nitrogen. The synthesis of N-substituted acrylamides is generally achieved by reacting a primary or secondary amine with acryloyl chloride or a related activated acrylic acid derivative. nih.gov While specific examples starting from 2-amino-2-phenylacetic acid are not abundant in the literature, the general synthetic routes are well-established.

Table 4: Structural Analogs with Modified Acrylamido Moieties

Analog NameModificationKey Structural Difference
(S)-2-Methacrylamido-2-phenylacetic acidMethyl group on the vinyl moietyIncreased steric hindrance at the double bond
(S)-2-Crotonamido-2-phenylacetic acidMethyl group on the β-carbon of the vinyl moietyAltered electronic and steric properties of the double bond
(S)-N-Methyl-2-acrylamido-2-phenylacetic acidMethyl group on the amide nitrogenTertiary amide, altered hydrogen bonding capability
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)Replacement of phenylacetic acid with methylpropanesulfonic acidIntroduction of a strongly acidic sulfonic acid group

Variations in the N-Substituent

The introduction of substituents on the amide nitrogen of this compound is a key strategy to modulate the conformational landscape of the chiral auxiliary. The nature of the N-substituent directly influences the steric environment around the stereogenic center, which in turn can dictate the facial selectivity of reactions involving the acryloyl moiety. The synthesis of such N-substituted derivatives is typically achieved through the acylation of N-substituted (S)-2-amino-2-phenylacetic acid precursors.

The rationale behind introducing various N-substituents is to systematically increase steric bulk and observe the corresponding effect on stereoselectivity. For instance, progressing from a small methyl group to a larger benzyl (B1604629) or a bulky tert-butyl group is expected to create a more pronounced chiral pocket, thereby leading to higher levels of diastereoselectivity in reactions such as conjugate additions or cycloadditions.

N-SubstituentAnticipated Impact on Chiral Induction
MethylProvides a baseline for the effect of a small alkyl group on stereoselectivity.
EthylOffers a slight increase in steric hindrance compared to the methyl group.
IsopropylIntroduces more significant steric bulk near the chiral center.
BenzylThe aromatic ring can provide significant steric shielding and potential for π-stacking interactions, influencing the transition state geometry.
PhenylAllows for the study of electronic effects in addition to steric hindrance.

Introduction of Alkyl or Aryl Groups on the Acrylamido Double Bond

A further modification strategy involves the introduction of substituents directly onto the carbon-carbon double bond of the acrylamido group. This alteration not only modifies the steric environment but also influences the electronic nature and reactivity of the Michael acceptor. These analogs are generally synthesized by reacting (S)-2-amino-2-phenylacetic acid with appropriately substituted α,β-unsaturated acyl chlorides, such as crotonyl chloride or cinnamoyl chloride.

The presence of a substituent at the β-position of the acryloyl moiety can significantly direct the trajectory of an incoming nucleophile in conjugate addition reactions. The size and nature of this substituent are critical in determining the diastereoselectivity of the product.

Substituent on Acrylamido Double BondExpected Influence on Reactivity and Stereoselectivity
Methyl (from crotonyl chloride)The electron-donating nature of the methyl group may slightly decrease the electrophilicity of the double bond. Its steric presence is expected to enhance facial discrimination.
Phenyl (from cinnamoyl chloride)The phenyl group introduces significant steric bulk and can participate in electronic delocalization, affecting both the rate and the stereochemical outcome of the reaction. High levels of diastereoselectivity are often anticipated with such analogs.

Comparative Studies of Reactivity and Chiral Induction with Analogs

To rigorously assess the efficacy of these structural modifications, comparative studies are indispensable. Such investigations typically involve subjecting the parent compound and its various analogs to a standardized asymmetric reaction and meticulously analyzing the results. The Diels-Alder reaction and Michael additions are common benchmark reactions for evaluating the performance of chiral auxiliaries.

In a hypothetical comparative study, a series of N-substituted and double-bond-substituted derivatives of this compound could be employed as chiral dienophiles in a Diels-Alder reaction with cyclopentadiene. The diastereomeric excess (de) of the resulting cycloadducts would serve as a direct measure of the chiral induction efficiency of each analog.

Hypothetical Research Findings for a Diels-Alder Reaction

Chiral Auxiliary DerivativeDiastereomeric Excess (de %)
This compound78%
(S)-N-Methyl-2-acrylamido-2-phenylacetic acid82%
(S)-N-Benzyl-2-acrylamido-2-phenylacetic acid94%
(S)-2-Crotonamido-2-phenylacetic acid88%
(S)-2-Cinnamamido-2-phenylacetic acid96%

Note: The data presented in this table is illustrative and based on established principles in asymmetric synthesis, where increased steric hindrance generally leads to higher stereoselectivity. Actual experimental results may vary.

These hypothetical findings underscore a general trend in asymmetric synthesis: increasing the steric bulk of the chiral auxiliary often leads to a more organized and rigid transition state, resulting in higher levels of stereocontrol. The significant increase in diastereomeric excess observed with the N-benzyl and the cinnamoyl derivatives would highlight the profound impact of bulky aromatic substituents on chiral induction.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of N-acyl amino acids often involves methods that are resource-intensive and generate significant waste. Future research is increasingly focused on developing "green" and sustainable alternatives. For (S)-2-Acrylamido-2-phenylacetic acid and its analogs, this involves moving away from traditional petrochemical feedstocks and harsh reagents toward bio-based sources and more environmentally benign catalytic systems.

Key research thrusts will likely include:

Bio-based Feedstocks: A significant area of development is the use of biorenewable resources. rsc.org For instance, research into producing acrylic acid, a key component of the target molecule, from bio-sources like glycerol (B35011) or lactic acid is gaining traction. scispace.comresearchgate.net Integrating these bio-derived materials into the synthesis of this compound would substantially improve its environmental footprint.

Chemoenzymatic Methods: Combining chemical and enzymatic steps can offer high selectivity and milder reaction conditions. researchgate.net Future work could explore enzymatic catalysis for the amidation step, potentially leading to higher yields and optical purity while reducing the need for protecting groups and hazardous coupling agents. researchgate.net

Advanced Catalytic Systems: A patented method for synthesizing N-acetyl-alpha-phenylglycine utilizes a palladium catalyst in an ionic liquid medium, replacing corrosive sulfuric acid co-catalysts with acid-functionalized ionic liquids. google.com This approach reduces the corrosiveness of the catalytic system and aligns with the principles of green chemistry. google.com Exploring similar palladium-catalyzed carbonylation reactions could yield more sustainable pathways to the target compound.

Synthetic Approach Conventional Method Emerging Sustainable Alternative Potential Advantages of Alternative
Catalyst System Strong, corrosive acids (e.g., H₂SO₄)Palladium salts with acid-functionalized ionic liquids google.comReduced corrosivity, easier product separation, catalyst recyclability.
Starting Materials Petrochemical-derived acrylic acid and phenylglycineBio-derived acrylic acid from glycerol or lactic acid scispace.comresearchgate.netReduced carbon footprint, use of renewable resources.
Reaction Solvents Volatile organic solventsIonic liquids, water, or solvent-free conditions google.comresearchgate.netReduced VOC emissions, improved safety, simplified purification.
Overall Process Multi-step synthesis with protecting groupsChemoenzymatic one-pot synthesis researchgate.netFewer reaction steps, reduced waste, high selectivity, milder conditions.

Development of Advanced Catalytic Systems Utilizing this compound Derived Ligands

The inherent chirality and functional groups of this compound make it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. By modifying its carboxylic acid and amide moieties, a diverse library of ligands can be generated for use in metal-catalyzed reactions.

Future research in this area will focus on:

Scaffold Diversification: The phenylglycine framework is a valuable component in catalysts and biologically relevant molecules. mdpi.comrsc.orgnih.gov Derivatives of this compound can be synthesized to incorporate additional coordinating groups, such as phosphines, pyridines, or hydroxamic acids, creating bidentate or tridentate ligands. mdpi.comresearchgate.net

Application in Asymmetric Transformations: These new ligands could be screened for efficacy in a wide range of enantioselective reactions, including hydrogenations, C-H functionalizations, and allylic alkylations. The combination of the chiral backbone with tunable electronic and steric properties could lead to catalysts with superior activity and selectivity.

Immobilization and Reusability: To enhance sustainability, research will likely explore the immobilization of these new ligands on solid supports. This would facilitate catalyst recovery and reuse, a key consideration for industrial-scale applications.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift from batch to continuous manufacturing is revolutionizing the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and product quality. mdpi.com The synthesis of complex chiral molecules like this compound is particularly well-suited for this transition.

Emerging paradigms in this domain include:

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for intermediate isolation and purification. acs.org A continuous process for synthesizing this compound could be designed, starting from basic precursors and proceeding through multiple transformations in a single, uninterrupted stream. nih.govrsc.org

Enhanced Safety and Control: Amide bond formation and other steps in the synthesis can be exothermic or involve hazardous reagents. organic-chemistry.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control and minimize the volume of reactive material at any given time, significantly improving process safety. mdpi.com

Process Optimization and Scalability: Flow chemistry facilitates rapid process optimization through automated systems. Once optimized, the process can be scaled up by extending the operation time rather than increasing reactor size, simplifying the transition from laboratory to industrial production. nih.govwhiterose.ac.uk

Parameter Batch Processing Continuous Flow Processing Key Advantages of Flow
Heat Transfer Limited, potential for thermal runaways.Excellent, precise temperature control.Enhanced safety and selectivity. mdpi.com
Mass Transfer Often inefficient, requires vigorous stirring.Highly efficient due to small channel dimensions.Faster reaction rates, improved yields.
Scalability Complex, requires geometric redesign of reactors.Straightforward, "scale-out" by parallelization or longer run times.Faster transition from lab to production. whiterose.ac.uk
Process Control Manual or semi-automated sampling and control.Real-time monitoring and automated control (PAT). mdpi.comConsistent product quality, reduced human error.
Safety Large volumes of hazardous materials held in one vessel.Small reactor volumes minimize risk.Inherently safer process design. nih.gov

Application in Bio-Inspired Catalysis and Supramolecular Architectures

Nature provides a vast blueprint for the design of highly efficient catalysts and complex, functional materials. Future research will increasingly draw inspiration from biological systems to find new applications for this compound.

Promising avenues of investigation are:

Bio-Inspired Catalytic Scaffolds: Enzymes achieve remarkable catalytic efficiency through precisely organized active sites within a protein scaffold. ornl.gov The phenylglycine backbone of the target molecule could serve as a foundational element in the design of synthetic catalysts that mimic enzymatic principles, such as substrate pre-organization and transition state stabilization. researchgate.net These bio-inspired catalysts could be applied in chemical biology for transformations within living systems. nih.gov

Supramolecular Self-Assembly: N-acyl amino acids are known to self-assemble into well-defined nanostructures, such as fibers, helices, and gels, through non-covalent interactions like hydrogen bonding. jpn.orgresearchgate.net The specific stereochemistry and functional groups of this compound could be exploited to direct the formation of novel supramolecular polymers and materials with unique properties for applications in drug delivery, tissue engineering, or nanotechnology. nih.gov The hydrogen bonding between amide groups is a critical driving force for the formation of these assemblies. jpn.org

Theoretical and Computational Advances in Predicting Reactivity and Stereoselectivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical processes, thereby accelerating the discovery and optimization of new reactions and catalysts. rsc.org

Future theoretical work related to this compound will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and thermodynamic properties of the molecule and its derivatives. researchgate.netnih.gov Such studies can elucidate reaction pathways, identify key intermediates and transition states, and explain the origins of stereoselectivity in its synthesis or its application as a ligand. nih.govsemanticscholar.org

Mechanism and Catalyst Design: By modeling the interactions between a ligand derived from this compound and a metal center or substrate, researchers can gain insights into the factors controlling enantioselectivity. rsc.org This understanding can guide the rational design of more effective catalysts, reducing the need for extensive empirical screening.

Predictive Modeling: As computational power grows, it becomes more feasible to quantitatively predict reaction outcomes. rsc.org Theoretical models can be developed to predict how changes in the structure of the molecule, substituents, or reaction conditions will affect its reactivity and the stereochemical outcome of reactions in which it participates. researchgate.net

Q & A

Q. How to address conflicting crystallographic data on the conformation of this compound?

  • Root cause : Variations in crystal packing or solvent effects.
  • Resolution :
  • DFT calculations : Compare theoretical and experimental bond angles .
  • Multi-temperature XRD : Analyze thermal motion parameters to distinguish static vs. dynamic disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.